molecular formula C21H20FN5O2S2 B2800566 N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 872998-20-4

N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2800566
CAS No.: 872998-20-4
M. Wt: 457.54
InChI Key: IAWODYGQERSRAU-UHFFFAOYSA-N
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Description

N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of triazolopyridazines. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a sulfonamide group. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps One common approach is the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazolopyridazine coreThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and sulfonation processes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol

Uniqueness

N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a triazolopyridazine core and a sulfonamide group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWODYGQERSRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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